molecular formula C6H6BrClN2O2 B1529023 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride CAS No. 1523570-94-6

3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride

Cat. No. B1529023
CAS RN: 1523570-94-6
M. Wt: 253.48 g/mol
InChI Key: FFXZOCQSEINOCG-UHFFFAOYSA-N
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Description

3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1523570-94-6 . It has a molecular weight of 253.48 and its IUPAC name is 3-amino-5-bromopicolinic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrN2O2.ClH/c7-3-1-4 (8)5 (6 (10)11)9-2-3;/h1-2H,8H2, (H,10,11);1H . This indicates the presence of a pyridine ring with bromine, amino, and carboxylic acid groups attached. The hydrochloride indicates the presence of a chloride ion, which may be involved in forming a salt with the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is typically stored in a refrigerator .

Scientific Research Applications

Synthesis of Heterocycles

“3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride” can be used in the synthesis of various heterocyclic compounds . Heterocycles are a class of organic compounds that contain a ring structure made up of at least two different elements. These compounds are prevalent in many areas of chemistry and in everyday life, including pharmaceuticals, agrochemicals, and material science .

Cross-Coupling Reactions

This compound can be involved in metal-catalyzed cross-coupling reactions . These reactions are a powerful tool for the formation of carbon-carbon bonds, a key step in the synthesis of a wide range of chemical compounds. The success story of these reactions started in the 1970s and peaked in 2010 by awarding the Nobel Prize in chemistry to Akira Suzuki, Ei-ichi Negishi, and Richard Heck .

Pharmaceutical Applications

Pyridine derivatives, such as “3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride”, are among the most common heterocycles encountered in natural products and pharmaceutically active compounds . For example, drugs based on pyridine are atazanavir (Reyataz) and imatinib mesylate (Gleevec), which are prescribed against human immunodeficiency virus (HIV) and chronic myelogenous leukemia, respectively .

Agrochemical Applications

Similar to its pharmaceutical applications, “3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride” can also be used in the agrochemical industry . Pyridine derivatives are often used in the synthesis of pesticides and other agrochemicals due to their biological activity .

Material Science Applications

In the field of material science, “3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride” can be used in the synthesis of materials with unique properties . Pyridine derivatives are often used in the creation of polymers and other materials due to their ability to form complex structures .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-amino-5-bromopyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2.ClH/c7-3-1-4(8)5(6(10)11)9-2-3;/h1-2H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXZOCQSEINOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C(=O)O)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride

CAS RN

1523570-94-6
Record name 2-Pyridinecarboxylic acid, 3-amino-5-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523570-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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